4-Methoxy-4'-methyl-2,2'-bithiophene
Description
4-Methoxy-4'-methyl-2,2'-bithiophene is a bithiophene derivative consisting of two thiophene rings linked at the 2- and 2'-positions. The molecule is substituted with a methoxy group (-OCH₃) at the 4-position of one thiophene ring and a methyl group (-CH₃) at the 4'-position of the adjacent ring.
For example, selective lithiation of 2,2'-bithiophene followed by quenching with electrophiles (e.g., iodomethane or methylating agents) can introduce methyl groups. Methoxy groups are typically introduced via nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling using boronic acid derivatives .
Properties
CAS No. |
189148-33-2 |
|---|---|
Molecular Formula |
C10H10OS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-(4-methoxythiophen-2-yl)-4-methylthiophene |
InChI |
InChI=1S/C10H10OS2/c1-7-3-9(12-5-7)10-4-8(11-2)6-13-10/h3-6H,1-2H3 |
InChI Key |
ONQRTQFCXRTKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2=CC(=CS2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methoxy-4’-methyl-2,2’-bithiophene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Chemical Reactions Analysis
4-Methoxy-4’-methyl-2,2’-bithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenation or alkylation using reagents like bromine or alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified thiophene derivatives with altered functional groups .
Scientific Research Applications
4-Methoxy-4’-methyl-2,2’-bithiophene has numerous scientific research applications. In material science, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties . In medicinal chemistry, thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, 4-Methoxy-4’-methyl-2,2’-bithiophene is utilized in the fabrication of sensors and biosensors for detecting various biological and chemical analytes .
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-methyl-2,2’-bithiophene involves its interaction with specific molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and luminescence, making it suitable for use in optoelectronic devices . In biological applications, the compound’s interaction with cellular components can lead to various pharmacological effects, although the exact molecular targets and pathways involved may vary depending on the specific application .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 4-Methoxy-4'-methyl-2,2'-bithiophene with structurally related bithiophene derivatives:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy and methyl groups in this compound are electron-donating, enhancing the compound's π-conjugation and charge-transport efficiency compared to electron-withdrawing substituents (e.g., -CHO, -COOCH₃) .
- Bioactivity : Compounds with hydroxyl or acetyloxy substituents (e.g., 5-(4-hydroxy-3-methoxybutynyl)-2,2'-bithiophene) exhibit anti-inflammatory activity, whereas this compound’s bioactivity remains unexplored in the provided data .
- Synthetic Complexity : The introduction of methoxy and methyl groups via lithiation or coupling is more straightforward compared to multi-step alkynylation or formylation procedures .
Comparison with Non-Bithiophene Analogs
- 4-Methoxy-4'-methyl-1,1'-biphenyl (Biphenyl Analogs) : Biphenyl derivatives lack the sulfur atoms in thiophene rings, reducing their polarizability and conjugation efficiency. This makes bithiophenes superior for electronic applications requiring high charge mobility .
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